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Inosine tetraphosphate - 66302-64-5

Inosine tetraphosphate

Catalog Number: EVT-14592191
CAS Number: 66302-64-5
Molecular Formula: C10H16N4O17P4
Molecular Weight: 588.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosine tetraphosphate is a nucleotide compound that plays a crucial role in cellular metabolism, particularly in purine metabolism. It is derived from inosine and features four phosphate groups attached to its ribose sugar. This compound is significant in various biochemical processes, including energy transfer and signal transduction.

Source

Inosine tetraphosphate can be synthesized from inosine through enzymatic pathways involving kinases that add phosphate groups. It is found in various organisms, including bacteria and eukaryotes, and is particularly relevant in studies related to purine metabolism.

Classification

Inosine tetraphosphate belongs to the class of purine nucleotides, which are essential for numerous biological functions. It is classified as a nucleotide triphosphate due to its multiple phosphate groups.

Synthesis Analysis

Methods

The synthesis of inosine tetraphosphate can be achieved through several methods:

  1. Enzymatic Synthesis: Enzymes such as inosine kinase catalyze the phosphorylation of inosine to produce inosine monophosphate, which can then be further phosphorylated by other kinases to yield inosine tetraphosphate.
  2. Chemical Synthesis: Chemical methods involve the use of phosphoramidite chemistry to create protected derivatives of inosine, which can then be phosphorylated to form the desired nucleotide .

Technical Details

The enzymatic synthesis typically involves a series of phosphorylation reactions where adenosine triphosphate serves as the phosphate donor. For instance, the phosphorylation of inosine can be conducted using a combination of specific kinases under controlled conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure

Inosine tetraphosphate has a complex structure characterized by its ribose sugar linked to four phosphate groups. The arrangement of these phosphates plays a critical role in its biochemical activity.

Data

  • Molecular Formula: C10H12N4O12P4
  • Molecular Weight: Approximately 502.2 g/mol
  • Structural Features: The molecule contains a ribose sugar backbone with four negatively charged phosphate groups that influence its interactions with proteins and other nucleotides.
Chemical Reactions Analysis

Reactions

Inosine tetraphosphate participates in various biochemical reactions:

  1. Phosphorylation Reactions: It can act as a substrate for kinases, facilitating the transfer of phosphate groups to other molecules.
  2. Dephosphorylation: Enzymes such as nucleoside triphosphate diphosphohydrolase can hydrolyze inosine tetraphosphate, releasing inorganic phosphate and converting it into lower phosphorylated forms .

Technical Details

The kinetics of these reactions often depend on factors such as enzyme concentration, substrate availability, and environmental conditions (pH, temperature). Understanding these parameters is essential for optimizing conditions for synthesizing or utilizing inosine tetraphosphate in laboratory settings.

Mechanism of Action

Process

Inosine tetraphosphate functions primarily as an allosteric regulator in various enzymatic pathways. It binds to specific sites on enzymes, inducing conformational changes that affect their activity.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Stability: Sensitive to hydrolysis; stability can be enhanced by proper storage conditions (e.g., low temperature).

Chemical Properties

  • pH Sensitivity: The stability and reactivity of inosine tetraphosphate can be affected by pH levels.
  • Reactivity: It readily participates in phosphorylation reactions due to the presence of multiple reactive phosphate groups.
Applications

Scientific Uses

Inosine tetraphosphate has several applications in scientific research:

  1. Biochemical Research: Used as a substrate or inhibitor in studies involving purine metabolism.
  2. Drug Development: Potential target for developing antimicrobial agents by inhibiting enzymes involved in its synthesis or degradation .
  3. Molecular Biology: Employed in synthesizing RNA molecules with modified bases, enhancing the study of RNA catalysis and interactions .
Catalytic Mechanisms of Inosine Tetraphosphate Pyrophosphatase (ITPase)

ITPase (EC 3.6.1.19) catalyzes the magnesium-dependent hydrolysis of ITP to inosine monophosphate (IMP) and pyrophosphate (PPi) through a highly conserved reaction mechanism:ITP + H₂O → IMP + PPi

The enzyme operates via nucleophilic substitution, where a water molecule activated by a divalent metal ion (Mg²⁺ or Mn²⁺) attacks the β-phosphorus of ITP. Structural analyses reveal that human ITPase functions as a homodimer, with each monomer comprising a central α/β fold that forms a deep substrate-binding pocket at the dimer interface [2] [7]. Key catalytic residues include:

  • Glu⁴⁴: Acts as a general base to deprotonate the nucleophilic water molecule
  • Arg¹⁷⁸: Stabilizes the transition state through electrostatic interactions with the γ-phosphate
  • Asp⁷²: Coordinates the essential Mg²⁺ ion
  • Phe¹⁴⁹: Forms π-stacking interactions with the hypoxanthine ring

Table 1: Key Catalytic Residues in Human ITPase

ResidueRoleConservation
Glu⁴⁴General base catalysisUniversally conserved
Arg¹⁷⁸Transition state stabilizationEukaryote-specific
Asp⁷²Mg²⁺ coordinationUniversally conserved
Phe¹⁴⁹Substrate base recognitionMetazoan-specific

The catalytic efficiency is profoundly influenced by pH and reducing conditions, with optimal activity observed at alkaline pH (8.5-10.0) in the presence of reducing agents like dithiothreitol (DTT). This pH dependence reflects the ionization state of catalytic residues and the stability of the thiol groups maintaining the enzyme's tertiary structure [2] [8]. Metal ion coordination is indispensable, with Mg²⁺ (optimal at 30-100 mM) enhancing activity 20-fold compared to metal-free conditions. Other divalent cations like Ca²⁺, Cd²⁺, and Co²⁺ act as potent inhibitors by displacing Mg²⁺ without supporting catalysis [2] [5].

Substrate Specificity and Kinetic Analysis of ITPase Isoforms

ITPase demonstrates remarkable selectivity for non-canonical purine nucleotides, efficiently hydrolyzing:

  • Primary substrates: ITP, dITP, XTP, dXTP
  • Drug metabolites: 6-Thio-ITP (active metabolite of thiopurines)
  • Base analogs: 6-N-hydroxylaminopurine triphosphate (HAPTP)

Table 2: Kinetic Parameters of Human ITPase for Natural Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ITP3.25 - 51079.6 - 15201.2 - 3.0 × 10⁷ [1] [2]
dITP44 ± 18280 ± 746.4 × 10⁶ [6]
XTP27 ± 437 ± 21.4 × 10⁶ [6]
6-Thio-ITPComparable to ITPReduced by 40-60%~5.0 × 10⁶ [1]

The enzyme exhibits negligible activity against canonical nucleotides like ATP, GTP, CTP, or UTP, with catalytic efficiency (kcat/Km) reduced 30- to 50-fold for ATP and GTP compared to ITP [4]. This discrimination arises from precise steric and electronic complementarity between the ITPase active site and the non-canonical bases:

  • The hypoxanthine ring (in ITP/dITP) fits within a hydrophobic pocket that excludes the amino group of adenine
  • The carbonyl group at position 6 of xanthine forms specific hydrogen bonds with Thr⁴⁵ and Ser⁴³
  • The smaller size of hypoxanthine versus guanine avoids steric clashes with Phe¹⁴⁹

Notably, ITPase does not discriminate between ribose and deoxyribose forms, reflecting its role in cleansing both RNA and DNA precursor pools [2] [9]. A characteristic substrate inhibition occurs at high ITP concentrations (>200 μM), potentially due to non-productive binding or allosteric modulation [2] [6].

Clinically relevant polymorphisms significantly alter enzyme kinetics:

  • Pro³²Thr (c.94C>A): Reduces catalytic efficiency 10-fold by destabilizing protein folding. Heterozygotes retain only 25% activity due to dominant-negative degradation of dimeric enzyme complexes [1] [7].
  • IVS2+21A>C: Causes aberrant splicing, reducing activity to 60% of wild-type [5].
  • Glu²²Asp (engineered mutant): Enhances substrate selectivity 4-fold for ITP over GTP through tighter active site packing [4].

Evolutionary Conservation of ITPase Across Taxonomic Domains

ITPase orthologs occur universally across bacteria, archaea, and eukarya, underscoring the fundamental importance of nucleotide pool sanitation. Despite sequence divergence, the core catalytic mechanism and structural architecture remain strikingly conserved:

Table 3: Evolutionary Conservation of ITPase

OrganismGene/ProteinIdentity to Human ITPAFunctional Features
Homo sapiensITPA100%Homodimer, broad tissue expression, highest in heart/liver
Saccharomyces cerevisiaeHAM132%Prevents HAP-induced mutagenesis, monomeric
Escherichia coliRdgB28%Requires inosine diphosphate (IDP) as activator
Trypanosoma bruceiTbITPA46%Cytosolic localization, essential for ribavirin detoxification
Methanococcus jannaschiiMj022625%Hyperthermostable, minimal substrate inhibition

The most ancient conservation involves the catalytic triad (Glu-Asp-Arg) and Mg²⁺-binding residues, preserved even in archaeal orthologs like Mj0226 [2] [6]. Vertebrate ITPases share over 85% sequence identity, with the highest conservation observed in the substrate-binding pocket (residues 40-50 and 170-180). Notable evolutionary adaptations include:

  • Prokaryotes: Bacterial RdgB exhibits positive cooperativity and activation by IDP, unlike eukaryotic ITPases [2].
  • Fungi: Yeast HAM1 functions as a monomer but retains comparable catalytic efficiency to mammalian enzymes [9].
  • Protozoa: Trypanosoma brucei ITPase (TbITPA) possesses Thr⁴¹ instead of Pro³², mirroring the human Pro³²Thr polymorphism yet maintaining full activity, suggesting compensatory mutations [6].

Knockout phenotypes highlight the enzyme's biological significance:

  • Mouse: Complete Itpa deletion causes embryonic lethality with cardiac abnormalities and accumulation of dITP in tissues [9].
  • Yeast: Δham1 mutants exhibit 100-fold increased mutation rates with base analogs [9].
  • Trypanosomes: TbITPA null mutants show increased sensitivity to purine stress but remain viable under standard conditions [6].

Regulatory Interactions Between ITPase and Nucleotide Pool Homeostasis

ITPase serves as a critical sentinel in nucleotide pool surveillance, preventing the incorporation of non-canonical purines into nucleic acids. Its regulatory functions operate through three interconnected mechanisms:

Substrate Channeling and Metabolic Coupling

ITP primarily originates from:

  • Deamination of ATP via nitrosative stress or spontaneous hydrolysis
  • Phosphorylation of IMP by nucleotide diphosphate kinasesITPase couples with AMP deaminase (AMPD2) and inosine monophosphate dehydrogenase (IMPDH) to regulate adenine/inosine balance. During oxidative stress, elevated ITP production triggers ITPase-mediated hydrolysis, generating IMP that feeds back into purine salvage pathways [3] [7].

Properties

CAS Number

66302-64-5

Product Name

Inosine tetraphosphate

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

Molecular Formula

C10H16N4O17P4

Molecular Weight

588.15 g/mol

InChI

InChI=1S/C10H16N4O17P4/c15-6-4(28-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

CNCKBPIZHHRXIO-KQYNXXCUSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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